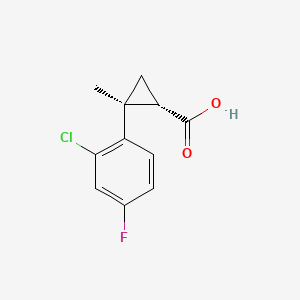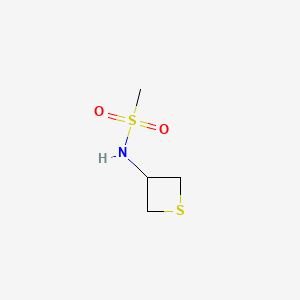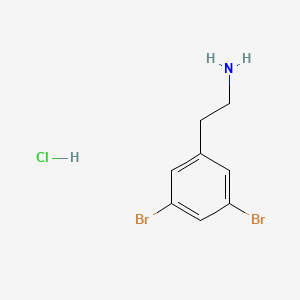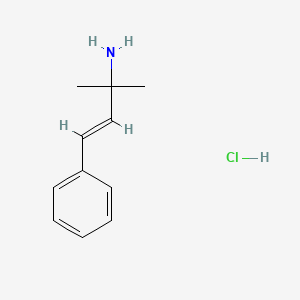![molecular formula C10H12FNO2S B13455612 N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide](/img/structure/B13455612.png)
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide is a synthetic organic compound with a unique structure that includes a fluorobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with ethyl(methyl)oxo-lambda6-sulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
- ethyl 2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylate hydrobromide
Uniqueness
N-[ethyl(methyl)oxo-lambda6-sulfanylidene]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12FNO2S |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
N-(ethyl-methyl-oxo-λ6-sulfanylidene)-4-fluorobenzamide |
InChI |
InChI=1S/C10H12FNO2S/c1-3-15(2,14)12-10(13)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3 |
Clé InChI |
FNTBXZWGNAQEJZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=NC(=O)C1=CC=C(C=C1)F)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)

![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)

![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)



![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)

![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
